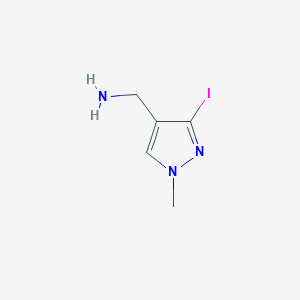

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine

Description

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole-derived compound characterized by a methanamine group at the 4-position of the pyrazole ring, a methyl group at the 1-position, and an iodine substituent at the 3-position. Its molecular formula is C₅H₉IN₃, with a molecular weight of 253.05 g/mol.

Properties

Molecular Formula |

C5H8IN3 |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

(3-iodo-1-methylpyrazol-4-yl)methanamine |

InChI |

InChI=1S/C5H8IN3/c1-9-3-4(2-7)5(6)8-9/h3H,2,7H2,1H3 |

InChI Key |

LAQIZOXHWAYMID-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)I)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the iodination of a pyrazole precursor. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by iodination at the 3-position using iodine or an iodine-containing reagent. The methanamine group can be introduced through a subsequent reaction with a suitable amine source.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents.

Coupling Reactions: The methanamine group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Iodination: Iodine or iodine monochloride in the presence of a base.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methanamine group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The iodine substituent in the target compound increases molecular weight and polarizability compared to methyl or ethyl analogs, favoring halogen bonding in drug-receptor interactions .

Physicochemical Properties

- Solubility: The iodine atom in the target compound may reduce aqueous solubility compared to non-halogenated analogs like 1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine .

- Stability : Iodo-substituted pyrazoles are prone to light-induced degradation, necessitating storage in dark conditions, whereas methoxy or ethyl derivatives (e.g., 3-ethyl-5-methoxy-1-methyl analog) exhibit greater stability .

Biological Activity

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C5H8IN3

- Molecular Weight: 207.04 g/mol

The presence of iodine, a methyl group, and a methanamine functional group contributes to its unique reactivity and biological potential.

The biological activity of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: Pyrazole derivatives are known to inhibit enzymes such as monoamine oxidases and cyclooxygenases, which play critical roles in inflammatory pathways and neurotransmitter metabolism .

- Receptor Binding: The compound may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives:

The compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Pyrazole derivatives, including (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine, have shown promising anti-inflammatory effects:

| Compound | Inhibition (%) | Reference |

|---|---|---|

| (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine | 68% inhibition of COX activity | |

| Novel pyrazole derivatives | Comparable to diclofenac sodium in anti-inflammatory assays |

These findings suggest that the compound may be effective in reducing inflammation through the inhibition of cyclooxygenase enzymes.

Antimicrobial Activity

Research indicates that certain pyrazole derivatives possess antimicrobial properties:

The compound's structural features may enhance its ability to interact with microbial targets, leading to effective inhibition.

Case Studies

Several case studies have highlighted the efficacy of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine in various therapeutic contexts:

- Cancer Treatment : In a study involving MCF7 breast cancer cells, treatment with (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine resulted in significant cell death compared to control groups, suggesting its potential as a chemotherapeutic agent.

- Inflammatory Disorders : A model of acute inflammation demonstrated that administration of the compound significantly reduced inflammatory markers in vivo, indicating its therapeutic potential for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves functionalization of a pyrazole core. A plausible route could involve:

- Iodination : Introducing iodine at the 3-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

- Methylation : Quaternizing the pyrazole nitrogen using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) .

- Amination : Converting a carbonyl or nitrile group to the methanamine moiety via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) .

Optimization : Use continuous flow reactors to enhance reaction efficiency and minimize side products. Purification via column chromatography or recrystallization (ethanol/water mixtures) improves purity .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELX programs for structure refinement and ORTEP-3 for visualization .

- NMR spectroscopy : Analyze , , and - COSY spectra to confirm regiochemistry and substituent effects. The iodine atom induces distinct deshielding in adjacent protons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What safety protocols are recommended for handling (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Ventilation : Conduct reactions in a fume hood with local exhaust to limit inhalation exposure.

- Waste disposal : Neutralize acidic/basic residues before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are common side reactions?

- Reactivity : The C–I bond facilitates palladium-catalyzed couplings (e.g., with aryl boronic acids), but steric hindrance from the methyl group may reduce efficiency.

- Side reactions : Competing protodeiodination or homocoupling can occur. Mitigate by optimizing catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃) .

- Analysis : Monitor reaction progress via TLC and GC-MS to identify byproducts like deiodinated pyrazoles .

Q. What strategies can resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Experimental design : Standardize assay conditions (pH, temperature, solvent concentration). Use positive controls (e.g., known inhibitors) to validate results.

- Data interpretation : Perform dose-response curves in triplicate and apply Hill slope analysis to account for non-linear behavior. Cross-validate with orthogonal assays (e.g., SPR or ITC) .

- Structural insights : Correlate activity trends with computational docking studies (e.g., using AutoDock Vina) to identify binding site interactions .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmaceutical applications?

- Stability studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC at 24, 48, and 72 hours.

- Kinetic analysis : Calculate degradation rate constants () and half-life () using first-order models. Identify degradation products via LC-MS .

- Recommendations : Store the compound at –20°C in amber vials under inert atmosphere (N₂ or Ar) to prevent oxidative decomposition .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (solvent purity, stirring rate, moisture levels) meticulously to ensure reproducibility .

- Crystallographic data deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation .

- Ethical compliance : Adhere to institutional guidelines for toxicity testing and environmental impact assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.